2-Ethoxy-1-naphthoyl Chloride

Description

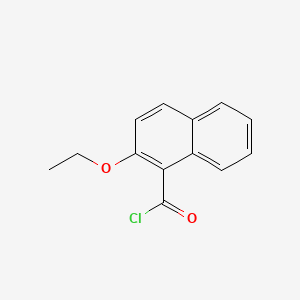

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethoxynaphthalene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVFFIXOCFUHDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069002 | |

| Record name | 1-Naphthalenecarbonyl chloride, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55150-29-3 | |

| Record name | 2-Ethoxy-1-naphthalenecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55150-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenecarbonyl chloride, 2-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055150293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenecarbonyl chloride, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenecarbonyl chloride, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxynaphthalene-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethoxy 1 Naphthoyl Chloride and Its Naphthoic Acid Precursors

Synthesis of 2-Ethoxy-1-naphthoic Acid and its Halogenation to 2-Ethoxy-1-naphthoyl Chloride

The conversion of 2-ethoxy-1-naphthoic acid to this compound is a standard transformation in organic chemistry, typically achieved through the use of a chlorinating agent.

Optimization of Reaction Conditions and Reagent Selection

The most common and effective method for the synthesis of this compound is the reaction of 2-ethoxy-1-naphthoic acid with thionyl chloride (SOCl₂). This reaction is typically carried out under reflux conditions. Thionyl chloride serves as the chlorinating agent, converting the carboxylic acid group into the more reactive acyl chloride. masterorganicchemistry.com

The choice of solvent can influence the reaction, with common options including toluene, dichloromethane (B109758), and tetrahydrofuran (B95107). rsc.org In some instances, the reaction can be performed neat, with thionyl chloride acting as both the reactant and the solvent. rsc.org To enhance the reaction rate, a catalytic amount of a tertiary amine like pyridine (B92270) or N,N-dimethylformamide (DMF) can be added. masterorganicchemistry.comyoutube.com These catalysts work by forming a highly reactive chloro-iminium intermediate. rsc.org

Optimization of the reaction often involves balancing temperature, reaction time, and the stoichiometry of the reagents to maximize yield and purity. While thionyl chloride is widely used due to its affordability and the fact that its byproducts (sulfur dioxide and hydrogen chloride) are gaseous, other reagents like oxalyl chloride, phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅) can also effect this transformation. masterorganicchemistry.comyoutube.com

A study on the chlorination of aromatic carboxylic acids highlighted the use of Brønsted acids as effective and cheaper catalysts compared to traditional ones like DMF. tandfonline.com This method demonstrated excellent yields and shorter reaction times for a variety of substrates. tandfonline.com

Table 1: Comparison of Chlorinating Agents for Carboxylic Acids

| Reagent | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) ** | Low cost, gaseous byproducts. masterorganicchemistry.comyoutube.com | Can lead to side reactions at high temperatures. youtube.com |

| Oxalyl Chloride ((COCl)₂) | Cleaner reaction, volatile byproducts. masterorganicchemistry.com | More expensive than SOCl₂. |

| Phosphorus Trichloride (PCl₃) | Effective for many acids. masterorganicchemistry.com | Byproduct (phosphorous acid) can be difficult to remove. |

| Phosphorus Pentachloride (PCl₅) ** | Highly reactive. masterorganicchemistry.com | Solid, can be difficult to handle. |

Mechanistic Aspects of Carboxylic Acid Chlorination

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution pathway. libretexts.orglibretexts.org The initial step involves the nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the electrophilic sulfur atom of thionyl chloride. rsc.orgyoutube.com This forms an unstable acyl chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group. libretexts.orglibretexts.org

The chloride ion, generated in the reaction, then acts as a nucleophile and attacks the carbonyl carbon of the acyl chlorosulfite intermediate. libretexts.orgyoutube.com This leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating sulfur dioxide and a chloride ion to yield the final acid chloride product. chemtube3d.com The irreversible loss of the gaseous byproducts, SO₂ and HCl, drives the reaction to completion. chemtube3d.com

Pathways to 2-Ethoxy-1-naphthaldehyde (B42516) as an Intermediate

An alternative and significant route to 2-ethoxy-1-naphthoic acid involves the synthesis and subsequent oxidation of an aldehyde intermediate, 2-ethoxy-1-naphthaldehyde. google.com This aldehyde is a key compound and can be prepared through various methods. biosynth.comchemicalbook.com

Gattermann Reaction and Alkylation Approaches for Naphthaldehyde Derivatives

The Gattermann reaction and its variations provide a classic method for the formylation of aromatic compounds. wikipedia.orgunacademy.com In the context of synthesizing 2-ethoxy-1-naphthaldehyde, the starting material would be 2-ethoxynaphthalene (B165321). The Gattermann reaction traditionally uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgunacademy.com A safer modification of this reaction, known as the Gattermann-Koch reaction, employs carbon monoxide (CO) and HCl. wikipedia.org Another common approach involves reacting 2-ethoxynaphthalene with N-methylformanilide and phosphorus oxychloride. orgsyn.org A procedure described in Organic Syntheses details the heating of β-naphthyl ethyl ether (2-ethoxynaphthalene) with N-methylformanilide and phosphorus oxychloride on a steam bath for 6 hours to produce 2-ethoxy-1-naphthaldehyde. orgsyn.org

The necessary precursor, 2-ethoxynaphthalene, is typically synthesized via the alkylation of 2-naphthol (B1666908). chem-soc.si This can be achieved by reacting 2-naphthol with an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate. The use of a polar aprotic solvent like dimethylformamide (DMF) can improve the reaction kinetics. Other alkylation methods have also been explored, including the use of quaternary ammonium (B1175870) salts, though this can sometimes lead to side products. chem-soc.si Vapor phase alkylation of 2-naphthol with ethanol (B145695) over solid acid catalysts, such as H-mordenite, has also been investigated. azjm.orgresearchgate.netrsc.org

Once 2-ethoxy-1-naphthaldehyde is obtained, it can be oxidized to 2-ethoxy-1-naphthoic acid. A patented method describes dissolving the aldehyde in acetone (B3395972) and then treating it with hydrogen peroxide under alkaline conditions to yield the carboxylic acid. google.com Another reported method uses potassium permanganate (B83412) in an acidic medium for the oxidation, although this can lead to manganese dioxide waste.

Table 2: Synthesis of 2-Ethoxy-1-naphthaldehyde

| Method | Reagents | Key Features |

| Vilsmeier-Haack type Reaction | 2-Ethoxynaphthalene, N-methylformanilide, Phosphorus oxychloride | Heated on a steam bath for 6 hours. orgsyn.org |

| Gattermann Reaction | 2-Ethoxynaphthalene, HCN, HCl, AlCl₃ | A classic formylation method. wikipedia.orgunacademy.com |

| Oxidation of 2-hydroxy-1-naphthaldehyde (B42665) followed by ethylation | 2-hydroxy-1-naphthaldehyde, ethanol, sodium bisulfate monohydrate | A two-step process starting from the hydroxy aldehyde. google.com |

Novel Synthetic Routes to the 2-Ethoxy-1-naphthoyl Moiety

Recent research has explored alternative and potentially more efficient or environmentally friendly routes to the 2-ethoxy-1-naphthoyl framework.

One patented method describes the synthesis of 2-ethoxy-1-naphthoic acid starting from 2-ethoxynaphthalene. google.com This process involves the bromination of 2-ethoxynaphthalene using 1,3-dibromo-5,5-dimethylhydantoin (B127087) to produce 1-bromo-2-ethoxynaphthalene. This intermediate is then converted to a Grignard reagent by reacting it with magnesium, which is subsequently carboxylated by bubbling carbon dioxide gas through the solution. This Grignard route is reported to have a high yield of over 80% and produces a high-purity product. google.com

Another approach involves the functionalization of pre-existing naphthyl rings. For instance, derivatives of 1-naphthoyl-glycine have been used to synthesize oxazolone (B7731731) structures, indicating the reactivity of the naphthoyl moiety for further chemical transformations. biointerfaceresearch.com While not a direct synthesis of this compound, these methods showcase the versatility of the naphthoyl scaffold in constructing more complex molecules.

Chemical Reactivity and Mechanistic Aspects of 2 Ethoxy 1 Naphthoyl Chloride

Nucleophilic Acyl Substitution Reactions

The most prominent feature of 2-ethoxy-1-naphthoyl chloride's reactivity is the electrophilic nature of the carbonyl carbon. This makes it highly susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. In these reactions, the chloride ion is displaced by the incoming nucleophile, forming a new acyl compound. The general mechanism proceeds through a tetrahedral intermediate.

This compound is a key acylating agent in the synthesis of semisynthetic penicillins, most notably Nafcillin. google.com The synthesis involves the acylation of the primary amine group of 6-aminopenicillanic acid (6-APA), which is the core structural unit of penicillins. semanticscholar.orgontosight.ai This reaction forms an amide bond, attaching the 2-ethoxy-1-naphthoyl moiety to the penicillin nucleus. The process is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride that is formed as a byproduct. semanticscholar.org The resulting product, Nafcillin, is a narrow-spectrum beta-lactam antibiotic effective against penicillinase-producing bacteria. ontosight.aipatsnap.com

This compound + 6-Aminopenicillanic acid → Nafcillin acid + HCl

A convenient laboratory and industrial method involves reacting this compound with 6-APA in a solvent like methylene (B1212753) chloride with triethylamine as the base. semanticscholar.orggoogle.com After the reaction, the product is worked up through pH adjustments and extractions to isolate the final antibiotic. semanticscholar.org

Table 1: Key Components in the Synthesis of Nafcillin from this compound

| Role | Compound | Function | Reference |

| Acylating Agent | This compound | Provides the acyl group to form the final product's side chain. | semanticscholar.org |

| Penicillin Nucleus | 6-Aminopenicillanic acid (6-APA) | The core structure that is acylated. | semanticscholar.orgontosight.ai |

| Base | Triethylamine | Neutralizes the HCl produced during the reaction. | semanticscholar.org |

| Solvent | Methylene Chloride | Provides the medium for the reaction. | semanticscholar.org |

Similar to its reaction with amines, this compound reacts with alcohols and phenols to form esters. chemguide.co.uk This reaction is a standard nucleophilic acyl substitution where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the carbonyl carbon and displacing the chloride. chemguide.co.uklibretexts.org

The general reaction is:

This compound + R-OH → 2-Ethoxy-1-naphthoate ester + HCl

With ethanol (B145695), for example, the reaction yields ethyl 2-ethoxy-1-naphthoate. libretexts.org The reaction with phenols, such as phenol itself, proceeds similarly to produce phenyl 2-ethoxy-1-naphthoate, though the reaction may be less vigorous compared to that with simple alcohols due to the modified reactivity of the phenolic -OH group. chemguide.co.uklibretexts.org These reactions result in the formation of various 2-ethoxy-1-naphthyl esters.

Table 2: Examples of Esterification Reactions

| Alcohol/Phenol Reactant | Ester Product |

| Methanol | Methyl 2-ethoxy-1-naphthoate |

| Ethanol | Ethyl 2-ethoxy-1-naphthoate |

| Phenol | Phenyl 2-ethoxy-1-naphthoate |

As an acyl chloride, this compound is sensitive to moisture and undergoes hydrolysis. In the presence of water, it readily hydrolyzes to form 2-ethoxy-1-naphthoic acid and hydrogen chloride. This reactivity necessitates handling the compound under anhydrous conditions to prevent degradation.

The hydrolysis reaction is a nucleophilic acyl substitution with water acting as the nucleophile. The stability of the compound is therefore low in aqueous media. In neutral conditions, the reaction proceeds readily. viu.ca Under basic conditions, the hydrolysis is typically accelerated due to the presence of the stronger nucleophile, hydroxide (B78521) ion (OH⁻). In acidic media, the reaction still occurs, although the mechanism can be influenced by the protonation of the carbonyl oxygen, which can further activate the carbonyl carbon towards nucleophilic attack by water.

Electrophilic Reactions of the Naphthalene (B1677914) Core Facilitated by Activating Groups

The naphthalene ring of this compound can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the two existing substituents: the ethoxy group (-OCH₂CH₃) and the acyl chloride group (-COCl).

The ethoxy group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance. The acyl chloride group, conversely, is a deactivating group and is meta-directing because it withdraws electron density from the ring.

Given the positions of the groups on the naphthalene ring:

The ethoxy group at C2 strongly activates the ortho positions (C1 and C3) and the para position (C4 is not available for substitution, the next relevant 'para-like' positions are C5 and C7 on the adjacent ring).

The acyl chloride group at C1 deactivates the ring and directs incoming electrophiles to the meta positions (C3, C8, and C6).

The powerful activating and directing effect of the ethoxy group is generally dominant. Therefore, electrophilic substitution is most likely to occur at positions activated by the ethoxy group and not strongly deactivated by the acyl chloride group. The C3 position is ortho to the ethoxy group and meta to the acyl chloride group, making it a potential site for substitution. However, steric hindrance from the adjacent acyl chloride group could be a factor. The positions on the second ring (C5, C6, C7, C8) are also potential sites, with their reactivity being a complex balance of the electronic effects of the substituents. For many bicyclic aromatic systems like BINOL, electrophilic substitution often favors the position para to the activating hydroxyl group. acs.org By analogy, the C6 position, which is para to the ethoxy group in a sense, could be a favored site for electrophilic attack.

Transition State Analysis in Key Transformations

Detailed transition state analyses for reactions involving this compound are not available in the provided search results. However, the mechanism of its key reactions, such as nucleophilic acyl substitution, is well-understood, allowing for a general description of the transition states involved.

In nucleophilic acyl substitution reactions (e.g., acylation of amines, alcohols, or hydrolysis), the reaction proceeds through a high-energy tetrahedral intermediate. youtube.commsuniv.ac.in The formation of this intermediate from the planar acyl chloride is the rate-determining step. The transition state leading to this intermediate involves the partial formation of the bond between the nucleophile and the carbonyl carbon and the partial breaking of the carbon-oxygen π bond. The geometry at the carbonyl carbon changes from trigonal planar to tetrahedral.

For example, in the acylation of an amine (R-NH₂):

The amine's lone pair of electrons attacks the electrophilic carbonyl carbon.

A first transition state is reached as the N-C bond begins to form and the C=O π bond begins to break.

A tetrahedral intermediate is formed, with a negative charge on the oxygen and a positive charge on the nitrogen.

The C=O double bond reforms, expelling the chloride ion as the leaving group. This step proceeds through a second transition state .

Finally, deprotonation of the nitrogen atom by a base (like triethylamine or another amine molecule) yields the stable amide product.

Computational studies would be required to precisely model the energies and geometries of these transition states for this compound specifically, taking into account the electronic and steric effects of the 2-ethoxy-naphthalene moiety. nih.govscholaris.ca

Applications and Derivatization in Complex Molecular Synthesis

Pharmaceutical Synthesis and Drug Precursors

The most prominent application of 2-ethoxy-1-naphthoyl chloride is in the pharmaceutical industry, where it functions as a key intermediate in the synthesis of semi-synthetic antibiotics and as a precursor for creating analytical standards for quality control.

This compound is an essential reagent in the industrial synthesis of Nafcillin, a narrow-spectrum, beta-lactamase-resistant penicillin antibiotic. veeprho.comchemicalbook.com Nafcillin is particularly effective against infections caused by penicillinase-producing Staphylococcus aureus. semanticscholar.org The synthesis involves the acylation of 6-aminopenicillanic acid (6-APA), the core structural component of penicillins, with this compound. chemicalbook.comsemanticscholar.org

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), in a suitable organic solvent like chloroform (B151607) or methylene (B1212753) chloride. chemicalbook.comsemanticscholar.org The triethylamine acts as a scavenger for the hydrochloric acid that is generated as a byproduct of the acylation. The resulting product, Nafcillin acid, is then converted to its more stable and water-soluble sodium salt, Nafcillin Sodium, often by treatment with sodium 2-ethylhexanoate (B8288628) or sodium bicarbonate. chemicalbook.comsemanticscholar.org The bulky 2-ethoxynaphthalene (B165321) group attached to the penicillin core sterically hinders the approach of β-lactamase enzymes, preventing the enzymatic hydrolysis of the β-lactam ring and thereby conferring resistance. semanticscholar.org

Table 1: Key Reagents in Nafcillin Synthesis

| Reagent | Role | Reference |

|---|---|---|

| This compound | Acylating agent; provides the β-lactamase-resistant side chain. | chemicalbook.comsemanticscholar.org |

| 6-Aminopenicillanic Acid (6-APA) | Core structural backbone of the penicillin antibiotic. | chemicalbook.comsemanticscholar.org |

| Triethylamine | Base catalyst; scavenges HCl byproduct. | semanticscholar.orggoogle.com |

During the manufacturing of Nafcillin Sodium, several process-related impurities can form, which must be identified, quantified, and controlled to meet stringent regulatory guidelines set by bodies like the International Conference on Harmonisation (ICH). semanticscholar.orgumich.edu To achieve this, these impurities are often independently synthesized to serve as reference standards for analytical method validation and routine quality control. semanticscholar.orgnih.gov

This compound is directly implicated in the formation of some of these impurities. For instance, if the starting material contains 2-methoxy-1-naphthoyl chloride as an impurity, a structural isomer of Nafcillin will be produced. semanticscholar.org This methoxy-analogue is synthesized for use as a reference marker by acylating 6-APA with 2-methoxy-1-naphthoyl chloride. semanticscholar.orgresearchgate.net Other impurities arise from the degradation or side-reactions of Nafcillin itself, such as hydrolysis of the β-lactam ring or oxidation of the sulfur atom. semanticscholar.orgnih.gov The controlled synthesis of these degradation products is crucial for developing accurate analytical methods to ensure the purity and safety of the final active pharmaceutical ingredient (API). semanticscholar.orgumich.edu

Table 2: Synthesized Process-Related Impurities of Nafcillin

| Impurity Name/Structure | Origin | Role in Quality Control | Reference |

|---|---|---|---|

| (2S, 5R, 6R)-6-[[(2-methoxy-1-naphthyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | Presence of 2-methoxy-1-naphthoyl chloride impurity in the starting material. | Reference standard for chromatographic analysis. | semanticscholar.orgresearchgate.net |

| Nafcillin sulfoxide | Aerial oxidation of the thioether in the thiazolidine (B150603) ring during synthesis. | Reference standard to monitor oxidative degradation. | semanticscholar.org |

Construction of Naphthalene-Based Scaffolds

The 2-ethoxynaphthalene core provided by this compound is a valuable scaffold for constructing more complex, sterically demanding molecules, particularly those exhibiting axial chirality.

While this compound is not used directly in Suzuki-Miyaura coupling, it serves as a precursor to the essential coupling partner, 2-ethoxy-1-naphthylboronic acid. This boronic acid derivative is employed in palladium-catalyzed asymmetric Suzuki-Miyaura reactions to synthesize axially chiral biaryl amides. nih.govmit.edu These chiral biaryls are significant structural motifs found in natural products, pharmaceuticals, and important ligands like BINAP and BINOL used in asymmetric synthesis. nih.gov

In a typical reaction, 2-ethoxy-1-naphthylboronic acid is coupled with an ortho-substituted aryl halide (e.g., an o-halobenzamide) in the presence of a palladium catalyst, such as Pd(OAc)₂, and a chiral phosphine (B1218219) ligand like KenPhos. nih.govresearchgate.net The reaction proceeds with high yields (80–92%) and excellent enantioselectivity (88–94% ee). nih.govmit.edu The efficiency of the coupling is largely independent of the halogen (Cl, Br, or I) on the benzamide (B126) partner, showcasing the robustness of this method for creating sterically congested biaryl systems. nih.govmit.edu

Table 3: Asymmetric Suzuki-Miyaura Coupling with 2-Ethoxy-1-naphthylboronic Acid

| Aryl Halide Partner | Boronic Acid | Catalyst/Ligand | Yield | Enantiomeric Excess (ee) | Reference |

|---|

Development of Specialized Organic Reagents

The high reactivity of the acyl chloride group makes this compound suitable for use as a derivatizing agent, enhancing the analytical detection of certain molecules.

In analytical chemistry, derivatization is a common strategy to improve the chromatographic behavior and detectability of analytes. rsc.org Acyl chlorides are frequently used to derivatize compounds containing active hydrogens, such as alcohols and amines. researchgate.net The reaction converts the analyte into an ester or amide, which is often more volatile, more stable, or possesses a strong chromophore or fluorophore for enhanced UV or fluorescence detection.

While specific studies focusing exclusively on this compound as a derivatization agent are not widely documented, its chemical properties are analogous to similar reagents like 1-naphthoyl chloride, which is used for the derivatization of fatty alcohols and alcohol ethoxylates prior to LC-MS/MS analysis. researchgate.net The introduction of the 2-ethoxynaphthalene group onto an analyte molecule would significantly increase its molar absorptivity for UV detection and could impart fluorescent properties, allowing for highly sensitive quantification in complex matrices. rsc.orgresearchgate.net

Fluorescent Labeling Applications for Bio- and Chemo-sensing

The inherent reactivity of the acyl chloride group in this compound makes it a suitable candidate for the derivatization of nucleophilic analytes, thereby introducing a fluorescent tag for sensitive detection. This is particularly relevant in the fields of bio- and chemo-sensing, where the quantification of low-concentration species is often required. The naphthalene (B1677914) core of the molecule serves as a fluorophore, and upon covalent attachment to a non-fluorescent analyte, it imparts its fluorescent properties to the resulting derivative, enabling detection and quantification through fluorescence-based analytical techniques.

The primary application in this context is the pre-column derivatization of primary and secondary amines for analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. scribd.comrsc.org Many biologically and environmentally significant amines, such as biogenic amines and pharmaceutical compounds, lack a native chromophore or fluorophore, making their direct detection by UV or fluorescence spectroscopy challenging. scribd.commdpi.com Derivatization with a fluorescent reagent like a naphthoyl chloride derivative overcomes this limitation. researchgate.net

The reaction involves the nucleophilic acyl substitution where the amino group of the analyte attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a stable, fluorescent 2-ethoxy-1-naphthamide derivative and hydrochloric acid. This process effectively "tags" the analyte with the fluorescent 2-ethoxynaphthyl moiety.

The resulting derivatives can be separated by reverse-phase HPLC and detected with high sensitivity and selectivity by a fluorescence detector. The ethoxy group on the naphthalene ring can influence the photophysical properties of the resulting amide, potentially enhancing fluorescence quantum yield and shifting the excitation and emission wavelengths compared to an unsubstituted naphthoyl derivative. nih.gov

Detailed research findings on the application of this compound for the fluorescent labeling of specific biogenic amines are exemplified by the data that would be generated in a typical HPLC-fluorescence detection study. While specific studies on this compound are not extensively documented in publicly available literature, the principles of such an application are well-established for analogous reagents like (2-naphthoxy)acetyl chloride. nih.gov A representative study would involve the optimization of the derivatization reaction conditions (e.g., pH, temperature, and reagent concentration) and the subsequent validation of the HPLC method.

Below is a representative data table illustrating the type of results that would be obtained from such a study for the analysis of common biogenic amines.

Table 1: HPLC-Fluorescence Detection of Biogenic Amines Derivatized with this compound (Representative Data)

| Analyte (Biogenic Amine) | Retention Time (min) | Excitation λ (nm) | Emission λ (nm) | Limit of Detection (LOD) (pmol/injection) |

| Histamine | 8.5 | 230 | 350 | 5.2 |

| Tyramine | 12.3 | 230 | 350 | 3.8 |

| Putrescine | 14.1 | 230 | 350 | 7.5 |

| Cadaverine | 15.8 | 230 | 350 | 6.9 |

| Spermidine | 18.2 | 230 | 350 | 4.5 |

This table is a representation of typical data and does not reflect a specific published study on this compound.

The development of such methods is crucial for quality control in the food and beverage industry, where biogenic amines are indicators of spoilage, as well as in clinical diagnostics for monitoring levels of neurotransmitters or other bioactive amines. mostwiedzy.plresearchgate.net The use of this compound as a fluorescent labeling agent offers a sensitive and reliable approach for the chemo-sensing of these important molecules.

Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy 1 Naphthoyl Chloride and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule.

1H NMR and 13C NMR Chemical Shift Assignments

For 2-Ethoxy-1-naphthoyl Chloride, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the ethoxy group's ethyl protons (a triplet and a quartet) and the aromatic protons of the naphthalene (B1677914) ring system. The chemical shifts (δ) of the naphthalene protons would be influenced by the electron-donating ethoxy group and the electron-withdrawing acyl chloride group, leading to a complex splitting pattern in the aromatic region of the spectrum.

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom. Key signals would include those for the carbonyl carbon of the acyl chloride, the carbons of the ethoxy group, and the ten carbons of the naphthalene ring. The specific chemical shifts would provide critical information about the electronic environment of each carbon atom.

Without experimental spectra, precise chemical shift assignments cannot be made. A hypothetical data table is presented below to illustrate how such data would be organized.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Type | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthalene-H | 7.2 - 8.5 (multiplets) | 115 - 140 |

| -OCH₂CH₃ | ~4.2 (quartet) | ~65 |

| -OCH₂CH₃ | ~1.5 (triplet) | ~15 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would establish proton-proton (¹H-¹H) coupling networks. It would definitively link the triplet and quartet of the ethoxy group and help trace the connectivity between adjacent protons on the naphthalene rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this molecule, it could reveal through-space interactions between the ethoxy group's protons and the protons on the naphthalene ring, helping to determine the preferred conformation of the ethoxy group relative to the planar ring system.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS would be used to determine the exact mass of the this compound molecule with high precision. This accurate mass measurement allows for the unambiguous determination of its elemental formula, C13H11ClO2, confirming the presence and number of each atom.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically allows for the detection of the intact molecular ion. For this compound, one would expect to observe a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts. Analysis of the isotopic pattern of the molecular ion peak would clearly show the presence of one chlorine atom due to the characteristic ~3:1 ratio of the ³⁵Cl and ³⁷Cl isotopes. Further fragmentation (MS/MS) of the molecular ion would likely involve the loss of the chloride atom, the ethoxy group, or the carbonyl group, providing valuable structural information.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Expected Observation | Information Gained |

|---|---|---|

| HRMS | Exact mass corresponding to C₁₃H₁₁³⁵ClO₂ | Unambiguous Elemental Composition |

| ESI-MS | Molecular ion peak cluster [M]⁺ | Molecular Weight and presence of Chlorine |

Vibrational Spectroscopy (IR, FTIR) for Functional Group Identification

Infrared (IR) or Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

For this compound, the FTIR spectrum would be expected to show several characteristic absorption bands. The most prominent would be a strong C=O (carbonyl) stretching vibration for the acyl chloride, typically found in the range of 1770-1815 cm⁻¹. Other key absorptions would include C-O stretching for the ether linkage of the ethoxy group (around 1250 cm⁻¹), C-Cl stretching, and various C=C stretching and C-H bending vibrations associated with the aromatic naphthalene ring.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Acyl Chloride | C=O Stretch | 1770 - 1815 (strong) |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

| Ether | C-O Stretch | ~1250 |

Electronic Absorption and Fluorescence Spectroscopy (for relevant derivatives)

The electronic absorption and fluorescence properties of derivatives of this compound, such as amides and esters, are of significant interest for understanding their potential applications in materials science and as fluorescent probes. While specific photophysical data for derivatives of this compound are not extensively documented in publicly available literature, the spectroscopic behavior of structurally related naphthalene derivatives, particularly naphthalimides, provides valuable insights into the electronic transitions and excited-state dynamics that would be characteristic of these compounds.

Naphthalene-based fluorophores are known for their rigid planar structure and large π-electron conjugated system, which often results in high fluorescence quantum yields and excellent photostability. The introduction of substituents onto the naphthalene ring, such as the ethoxy group at the 2-position and a carbonyl-containing group at the 1-position, significantly influences the electronic distribution and, consequently, the absorption and emission characteristics.

In a study on a series of 4-amino-1,8-naphthalimide derivatives, which serve as analogous systems, the compounds exhibited strong fluorescence with quantum yields (ΦF) ranging from 0.45 to 0.65. researchgate.net These derivatives displayed significant Stokes shifts, in the range of 5824–8558 cm⁻¹, indicating a substantial difference in the geometry and electronic structure between the ground and excited states. researchgate.net The solvatochromic studies of these naphthalimide derivatives revealed a high sensitivity to the polarity of the solvent, with the highest fluorescence intensity observed in acetonitrile. researchgate.net This behavior is indicative of a more polar excited state compared to the ground state, a characteristic that would likely be shared by derivatives of this compound.

The electronic absorption spectra of such naphthalene derivatives are typically characterized by absorption bands corresponding to π-π* transitions within the aromatic system. For the analogous naphthalimide derivatives, these absorptions are observed in the visible region, for instance at 422 nm in methanol. researchgate.net

The fluorescence emission of these compounds is also influenced by the surrounding environment. For instance, the presence of metal ions such as Na+, K+, and Mg2+ was found to decrease the fluorescence intensity of the studied naphthalimide derivatives, suggesting potential applications in ion sensing. researchgate.net Furthermore, time-resolved fluorescence spectroscopy revealed bi-exponential decay kinetics for these compounds, with average fluorescence lifetimes in the nanosecond range (5.76–9.96 ns), which is indicative of complex excited-state processes. researchgate.net

While the precise spectroscopic parameters for derivatives of this compound remain to be experimentally determined, the data from analogous naphthalimide compounds provide a strong basis for predicting their photophysical behavior. It is expected that derivatives such as N-aryl-2-ethoxy-1-naphthamides would also exhibit significant fluorescence, with their absorption and emission properties being tunable by altering the substituents on the amide nitrogen and by varying the solvent polarity.

Table 1: Photophysical Data for Representative Naphthalene Derivatives (Analogous to this compound Derivatives)

| Compound/Derivative Name | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λem (nm) | Quantum Yield (ΦF) |

| 4-Amino-1,8-naphthalimide Derivative 1 | 422 | Not Reported | Not Reported | 0.45 |

| 4-Amino-1,8-naphthalimide Derivative 2 | Not Reported | Not Reported | Not Reported | 0.55 |

| 4-Amino-1,8-naphthalimide Derivative 3 | Not Reported | Not Reported | Not Reported | 0.65 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is favored for its balance of computational efficiency and accuracy. arxiv.org DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, DFT provides precise data on bond lengths, bond angles, and dihedral angles.

For molecules structurally similar to 2-Ethoxy-1-naphthoyl Chloride, such as 2-ethoxy-1-naphtaldehyde, DFT calculations using basis sets like 6-311++G(d,p) have been shown to accurately reproduce molecular geometries determined experimentally via X-ray crystallography. researchgate.net These calculations reveal the distribution of electron density, highlighting regions of high and low electron potential, which are crucial for understanding the molecule's electronic properties and reactivity. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution and identifies electrophilic and nucleophilic sites.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for a Naphthalene-based Structure Calculated via DFT

Note: This table presents representative data for a related naphthoyl structure to illustrate typical DFT outputs, as specific data for this compound is not available.

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

| Bond Length | C=O | 1.21 Å |

| C-Cl | 1.78 Å | |

| C-O (ethoxy) | 1.36 Å | |

| O-CH2 | 1.44 Å | |

| Bond Angle | O=C-Cl | 120.5° |

| C-C=O | 125.1° | |

| C-O-CH2 | 118.2° |

A key application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computational model. DFT calculations can accurately forecast vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, such as the stretching of the carbonyl (C=O) group in the acyl chloride moiety or the C-O bond of the ethoxy group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. By comparing the calculated spectra with experimental data, researchers can confirm the structure of the synthesized compound. scispace.com Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. researchgate.net A strong correlation between the predicted and experimental spectra lends confidence to the accuracy of the calculated electronic structure and geometry.

DFT provides fundamental insights into the reactivity and selectivity of this compound. The electronic structure obtained from DFT calculations allows for the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in predicting how the molecule will interact with other reagents. researchgate.net

The LUMO is typically localized on the electrophilic carbonyl carbon of the acyl chloride group, indicating that this site is susceptible to nucleophilic attack, a characteristic reaction of acyl chlorides. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. scispace.com Reactivity descriptors derived from DFT, such as Fukui functions, can precisely identify the most reactive atomic sites for nucleophilic, electrophilic, and radical attacks, thereby rationalizing the regioselectivity observed in its reactions. researchgate.net

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are essential for mapping the detailed pathways of chemical reactions. These methods go beyond static molecular structures to explore the energetic landscape connecting reactants to products. For a reactive compound like this compound, these calculations can elucidate the mechanisms of its reactions, such as acylation of amines or alcohols. semanticscholar.org

A chemical reaction proceeds through a high-energy state known as the transition state (TS), which represents the energy barrier that must be overcome. Quantum chemical calculations can locate and characterize the geometry and energy of these fleeting transition states. For instance, in the reaction of this compound with an amine, calculations can model the tetrahedral intermediate formed upon nucleophilic attack on the carbonyl carbon, as well as the transition state leading to its formation and the subsequent transition state for the expulsion of the chloride leaving group. Identifying these structures is crucial for understanding the step-by-step process of the reaction.

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a quantitative description of the reaction's thermodynamics (the relative energies of reactants and products) and kinetics (the height of the energy barriers, or activation energies). au.dk Different potential pathways can be compared to predict the most likely reaction mechanism. For example, calculations could determine whether a reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving a stable intermediate. This information is invaluable for optimizing reaction conditions to favor the desired product and minimize side reactions.

Table 2: Representative Calculated Energy Profile for the Acylation of an Amine with this compound

Note: Energies are hypothetical and for illustrative purposes.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Amine | 0.0 |

| TS1 | Transition state for nucleophilic attack | +12.5 |

| Intermediate | Tetrahedral intermediate | -5.2 |

| TS2 | Transition state for chloride elimination | +8.7 |

| Products | N-substituted-2-ethoxy-1-naphthamide + HCl | -15.0 |

Molecular Modeling and Docking Studies for Derivative Interactions

When this compound is used as a scaffold to create new molecules with potential biological activity, molecular modeling and docking studies become particularly important. f1000research.com Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ekb.eg

These studies are fundamental in drug design and discovery. Derivatives of this compound, such as amides or esters, can be designed and then virtually screened against the active site of a target protein (e.g., an enzyme or receptor). The docking algorithm calculates a "docking score" or binding energy, which estimates the binding affinity between the ligand and the protein. mdpi.com A lower binding energy generally indicates a more stable interaction. The results can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. This information allows medicinal chemists to prioritize which derivatives to synthesize and test experimentally, saving significant time and resources. researchgate.net

Table 3: Example Molecular Docking Results for Naphthoyl Derivatives Against a Protein Target

Note: This table contains representative data to illustrate the output of docking studies.

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative A (Amide) | EGFR Kinase | -9.8 | Met793, Leu718 |

| Derivative B (Ester) | EGFR Kinase | -8.5 | Cys797, Asp855 |

| Derivative C (Thiourea) | HDAC2 | -10.1 | His142, Pro34 |

Crystallographic Analysis of Solid State Structures

Single Crystal X-ray Diffraction Studies of a Synthesized Derivative

A single-crystal X-ray diffraction study was conducted on (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine, a Schiff base synthesized from 2-ethoxy-1-naphthaldehyde (B42516). The analysis revealed that the compound crystallizes with one independent molecule in the asymmetric unit. nih.gov

The crystallographic data and refinement parameters for this derivative are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₂₃H₂₃NO |

| Formula Weight | 329.43 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3729 (5) |

| b (Å) | 11.5311 (5) |

| c (Å) | 15.6811 (7) |

| α (°) | 90 |

| β (°) | 101.530 (2) |

| γ (°) | 90 |

| Volume (ų) | 1835.33 (14) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (g/cm³) | 1.192 |

| F(000) | 704.0 |

| Final R indices [I > 2σ(I)] | R₁ = 0.065, wR₂ = 0.161 |

| R indices (all data) | R₁ = 0.125, wR₂ = 0.191 |

This data is for the derivative (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine is primarily governed by weak intermolecular interactions. The molecules are linked by C—H⋯π interactions, which create a three-dimensional supramolecular structure. nih.goviucr.org

The analysis of intermolecular contacts reveals the following contributions to the crystal packing:

C⋯H/H⋯C interactions account for 26.7% of the contacts. nih.goviucr.org

C⋯C interactions make a smaller contribution of 2.5%. nih.goviucr.org

Other minor contacts include C⋯O/O⋯C (2.0%), N⋯H/H⋯N (1.4%), and O⋯H/H⋯O (0.2%). nih.gov

Conformational Analysis and Torsional Strain in the Solid State

In the solid state, the derivative (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine adopts a twisted conformation. The two ring systems, the 2-ethoxynaphthalene (B165321) and the 5,6,7,8-tetrahydronaphthalen-1-amine moieties, are not coplanar. There is a significant twist between them, with a dihedral angle of 51.40 (11)°. nih.goviucr.org This non-planar arrangement is a key conformational feature, likely arising from steric hindrance between the bulky ring systems, which introduces torsional strain that is balanced by the stabilizing intermolecular interactions within the crystal lattice.

Key bond lengths observed in the structure include O1—C2 at 1.359 (4) Å and O1—C11 at 1.423 (4) Å. The imine bond lengths are C13=N1 at 1.262 (3) Å and C14—N1 at 1.415 (5) Å. nih.gov

Hirshfeld Surface Analysis for Detailed Non-Covalent Interaction Assessment

Hirshfeld surface analysis was employed to further investigate and quantify the intermolecular interactions in the crystal structure of (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine. nih.goviucr.org This method partitions the crystal space into regions associated with individual molecules, allowing for a detailed visualization and quantification of non-covalent contacts.

The Hirshfeld surface mapped over the normalized contact distance (dnorm) reveals the key intermolecular contacts. Red spots on the dnorm surface indicate close interatomic contacts, which in this structure are associated with the C—H⋯π interactions. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. The breakdown of these contacts confirms the prevalence of H···H and C···H/H···C interactions as the primary forces in the crystal packing.

| Interaction Type | Contribution (%) |

| H···H | 67.2 |

| C···H/H···C | 26.7 |

| C···C | 2.5 |

| C···O/O···C | 2.0 |

| N···H/H···N | 1.4 |

| O···H/H···O | 0.2 |

This data is for the derivative (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine. nih.gov

The analysis indicates that van der Waals forces, particularly hydrogen-hydrogen and carbon-hydrogen contacts, are the dominant interactions governing the molecular assembly in the solid state for this derivative.

Impurity Profiling and Degradation Studies of 2 Ethoxy 1 Naphthoyl Chloride Derived Products

Identification and Characterization of Synthesis-Related Impurities from Manufacturing Processes

Impurities in a drug substance can originate from various sources, including the starting materials, intermediates, and by-products of the manufacturing process. In the synthesis of derivatives of 2-Ethoxy-1-naphthoyl Chloride, such as the antibiotic Nafcillin, several process-related impurities have been identified.

One notable example of a synthesis-related impurity is (2S, 5R, 6R)-6-[[(2-methoxy-1-naphthyl) carbonyl] amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0] heptane-2-carboxylic acid. This impurity is structurally very similar to Nafcillin but contains a methoxy (B1213986) group instead of an ethoxy group on the naphthalene (B1677914) ring. Its presence is attributed to an impurity in the key starting material, this compound, which may contain traces of 2-methoxy-1-naphthoyl chloride. semanticscholar.orgresearchgate.net

Other process-related impurities can include sulfoxides, which are common in penicillin-based antibiotics. The aerial oxidation of the sulfur atom in the thiazolidine (B150603) ring during synthesis can lead to the formation of Nafcillin sulfoxide. semanticscholar.org The removal of such impurities can be challenging due to their similar solubility profiles to the final product. semanticscholar.org

A general approach to identifying and characterizing these impurities involves a combination of spectroscopic and chromatographic techniques. The following table summarizes some potential synthesis-related impurities in products derived from this compound, exemplified by the synthesis of Nafcillin.

Table 1: Potential Synthesis-Related Impurities in this compound Derived Products

| Impurity Name | Source | Method of Detection |

|---|---|---|

| (2S, 5R, 6R)-6-[[(2-methoxy-1-naphthyl) carbonyl] amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0] heptane-2-carboxylic acid | Impurity in this compound starting material | HPLC, LC-MS |

| Nafcillin Sulfoxide | Oxidation of the final product during synthesis | HPLC, LC-MS |

| Unreacted 6-Aminopenicillanic Acid (6-APA) | Incomplete reaction during acylation | HPLC |

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, detection, and quantification of impurities in pharmaceutical products. For derivatives of this compound, reversed-phase HPLC is often the method of choice.

A typical HPLC method for the analysis of Nafcillin and its related substances employs a C18 column and a gradient elution system. nih.govsemanticscholar.org The mobile phase often consists of an aqueous buffer (such as potassium dihydrogen orthophosphate adjusted to an acidic pH) and an organic modifier like acetonitrile. nih.govsemanticscholar.org Detection is commonly performed using an ultraviolet (UV) detector at a specific wavelength.

The development of a stability-indicating HPLC method is crucial. Such a method must be able to separate the active ingredient from its degradation products and process-related impurities, ensuring that the quantification of the API is not affected by the presence of these other components. scirp.orgnih.govresearchgate.net

For the structural elucidation of unknown impurities detected by HPLC, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. nih.govveeprho.com LC-MS provides molecular weight information and fragmentation patterns of the impurities, which, in conjunction with other spectroscopic data like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, allows for their definitive identification. nih.govnih.govresearchgate.net

Table 2: Example of HPLC Conditions for Impurity Profiling of a this compound Derivative (Nafcillin)

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase A | 10 mM Potassium dihydrogen orthophosphate (pH 3.5) |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Detector | UV at 225 nm |

This table represents a generalized set of conditions based on published methods for Nafcillin analysis. nih.govsemanticscholar.org

Thermal and Hydrolytic Degradation Pathways of Derived Compounds

Compounds derived from this compound, particularly those with sensitive functional groups like the β-lactam ring in penicillins, are susceptible to degradation under various conditions. Understanding these degradation pathways is essential for determining appropriate storage conditions and shelf-life.

Stress stability studies, as recommended by the International Conference on Harmonisation (ICH) guidelines, are performed to identify likely degradation products. semanticscholar.org These studies involve exposing the drug substance to harsh conditions such as high temperature, humidity, and light.

For Nafcillin, thermal degradation at 105°C has been shown to produce several degradation products. nih.govarkat-usa.org Similarly, exposure to high humidity (92% RH at 25°C) also leads to the formation of degradants. semanticscholar.org

Hydrolytic degradation is a significant concern for many pharmaceutical compounds. Nafcillin, for instance, is sensitive to water, and its degradation in aqueous solutions has been reported. semanticscholar.org The stability of Nafcillin sodium solutions is highly dependent on temperature, with significantly greater degradation occurring at room temperature compared to refrigerated conditions. scirp.org

The degradation of complex molecules like Nafcillin can proceed through various mechanistic pathways. One of the primary degradation pathways for penicillins involves the cleavage of the β-lactam ring.

Under aqueous conditions, Nafcillin can hydrolyze to form penicilloic acids. arkat-usa.org This involves the nucleophilic attack of water on the carbonyl carbon of the β-lactam ring, leading to its opening. Further degradation can occur, for example, through decarboxylation of the penicilloic acid. semanticscholar.org

A specific degradation product of Nafcillin has been identified as N-[(2S)-2-carboxy-2-{[(2-ethoxynaphthalen-1-yl)carbonyl]amino}ethylidene]-3-({N-[(2-ethoxynaphthalen-1-yl)carbonyl]glycyl}sulfanyl)-D-valine. nih.govnih.gov The formation of this complex molecule likely involves multiple steps, including the opening of the β-lactam and thiazolidine rings and subsequent intermolecular reactions.

The following table summarizes some identified degradation products of Nafcillin, a derivative of this compound.

Table 3: Identified Degradation Products of a this compound Derivative (Nafcillin)

| Degradation Product | Condition of Formation |

|---|---|

| Penicilloic acids of Nafcillin | Thermal, Hydrolytic |

| Penilloic acids of Nafcillin | Thermal |

| 2-Ethoxy-1-naphthoic acid | Thermal |

Data sourced from stability studies of Nafcillin. nih.govnih.govarkat-usa.org

The findings from degradation studies have direct implications for the storage and handling of products derived from this compound. For instance, the instability of Nafcillin sodium in solution at room temperature necessitates that its solutions be stored under refrigeration to maintain potency. scirp.org Studies have shown that Nafcillin sodium solutions are stable for extended periods when refrigerated, but lose a significant amount of their potency within weeks at room temperature. scirp.org

During manufacturing, exposure to high temperatures and moisture should be minimized to prevent the formation of degradation products. The final drug product should be packaged in a manner that protects it from environmental factors that can accelerate degradation, such as heat and humidity.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Nafcillin |

| (2S, 5R, 6R)-6-[[(2-methoxy-1-naphthyl) carbonyl] amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0] heptane-2-carboxylic acid |

| 2-methoxy-1-naphthoyl chloride |

| Nafcillin sulfoxide |

| 6-Aminopenicillanic Acid |

| 2-Ethoxy-1-naphthoic acid |

| Penicilloic acids of Nafcillin |

| Penilloic acids of Nafcillin |

| N-[(2S)-2-carboxy-2-{[(2-ethoxynaphthalen-1-yl)carbonyl]amino}ethylidene]-3-({N-[(2-ethoxynaphthalen-1-yl)carbonyl]glycyl}sulfanyl)-D-valine |

| Potassium dihydrogen orthophosphate |

Advanced Research Directions and Future Perspectives

Development of Novel Catalytic Approaches for Enhanced Synthesis and Derivatization Efficiency

The traditional synthesis of acyl chlorides, including 2-Ethoxy-1-naphthoyl chloride, often involves stoichiometric reagents like thionyl chloride or oxalyl chloride, which generate significant waste byproducts (HCl, SO2). Future research is focused on developing catalytic methods that are more efficient and environmentally benign.

One promising direction is the use of solid-supported catalysts or heterogeneous catalysts that can be easily recovered and reused, minimizing waste. Another advanced approach involves continuous flow chemistry. By passing the precursor, 2-ethoxy-1-naphthoic acid, and a chlorinating agent through a heated reactor packed with a catalyst, the synthesis can be made safer, more scalable, and highly efficient. This method offers precise control over reaction parameters, which can minimize the formation of impurities.

For derivatization, phase-transfer catalysis (PTC) represents a powerful technique, particularly in multiphase reaction systems. mdpi.com A novel continuous flow stirred multiphase reactor could enable the reuse of the catalyst phase without shutdown, improving efficiency for reactions where this compound reacts with nucleophiles in a different phase. mdpi.com

| Parameter | Traditional Batch Method | Hypothetical Catalytic Flow Method |

|---|---|---|

| Reagent | Stoichiometric Thionyl Chloride (SOCl₂) | Catalytic amount of a solid-phase catalyst with a milder chlorinating agent |

| Solvent | Toluene or Dichloromethane (B109758) | Minimal solvent or a green solvent like Cyrene™ |

| Byproducts | HCl, SO₂ | Minimal, with catalyst being recycled |

| Yield | ~90-95% | >99% (with optimized residence time) |

| Safety | Exothermic, potential for hazardous gas release | Enhanced heat transfer, contained system, smaller reaction volume at any given time |

Exploration of New Reactivity Modes and Synthetic Transformations

While this compound is primarily used in classic acylation reactions (forming esters, amides, etc.), its full synthetic potential remains to be explored. Future research can unlock novel reactivity modes, expanding its role as a building block.

One area of exploration is transition-metal-catalyzed cross-coupling reactions. The C-Cl bond of the acyl chloride could potentially participate in reactions like Suzuki, Heck, or Sonogashira couplings, allowing for the direct introduction of the 2-ethoxy-1-naphthoyl moiety onto a wide range of substrates.

Furthermore, electrochemical methods offer a green and powerful alternative for synthetic transformations. rsc.org An electrochemical reductive cross-coupling of this compound with compounds like sulfinic acids could lead to the efficient, reagent-free synthesis of thioesters, a valuable class of compounds in medicinal and materials chemistry. rsc.org This approach avoids the use of harsh reagents and can be driven by renewable electricity.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Reaction Design

The intersection of machine learning (ML) and artificial intelligence (AI) with chemistry is creating new paradigms for reaction development and discovery. nih.govrsc.org These predictive chemistry tools can be applied to this compound to accelerate the discovery of new derivatives and optimize reaction conditions.

| Reactant Pair | Predicted Yield (%) | Experimental Outcome | Model Accuracy |

|---|---|---|---|

| This compound + Aniline | 94% | 92% | High |

| This compound + tert-Butanol | 15% | 12% | High |

| This compound + 4-Nitroaniline | 78% | 81% | High |

| This compound + Di-isopropylamine | 35% | 40% | High |

Sustainable Chemical Synthesis and Waste Minimization Strategies for this compound Production and Utilization

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. Future efforts in the production and use of this compound will focus on minimizing environmental impact.

Key strategies include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. Catalytic approaches are inherently more atom-economical than those using stoichiometric reagents.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like dichloromethane with bio-based, biodegradable solvents. Cyrene™, a solvent derived from cellulose, has shown promise as a green alternative for amide synthesis from acid chlorides. rsc.org

Waste Valorization: The primary byproduct of acyl chloride synthesis is often hydrogen chloride (HCl). In an industrial setting, this can be captured and utilized as a commercial product (hydrochloric acid), contributing to a circular economy model within chlorine chemistry. nih.gov

Energy Efficiency: Employing methods like flow chemistry or microwave-assisted synthesis can significantly reduce the energy consumption compared to traditional batch processing, which often requires prolonged heating and refluxing. chemicalbook.com

By integrating these strategies, the entire lifecycle of this compound, from its synthesis to its application in creating new molecules, can be made more sustainable and efficient.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.